8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4306057
CAS Number:
Molecular Formula: C24H26FN5O4
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a theophylline core substituted at the 7-position with a 4-morpholinobutyl chain. The paper focuses on elucidating its crystal structure and comparing it to another related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline [].

Relevance: This compound shares the core theophylline structure with 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds exhibit substitutions at the 7-position of the theophylline ring, although the specific substituents differ [].

Compound Description: This compound, like the previous example, features a theophylline core but with a 2-hydroxy-3-morpholinopropyl substituent at the 7-position. The study focuses on its crystal structure and the network of intermolecular hydrogen bonds influencing its conformation [].

Relevance: Similar to 8-amino-7-(4-morpholinobutyl)theophylline, this compound shares the core theophylline structure with 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and exemplifies variations in 7-position substituents within this class of compounds [].

Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors. It demonstrates efficacy in animal models of Parkinson's disease and cognitive impairment, suggesting potential therapeutic applications [].

Relevance: Although structurally distinct from the target compound, ASP5854's classification as an adenosine receptor antagonist is relevant. The papers highlight the significance of targeting adenosine receptors, particularly A2A receptors, for potential therapeutic benefits in Parkinson's disease. This suggests that 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, given its structural similarity to other compounds discussed in the context of adenosine receptor modulation, may also possess interactions with these receptors, warranting further investigation [].

Compound Description: Caffeine, a widely consumed stimulant, is known to act as an antagonist at adenosine receptors, particularly the A2A subtype. The study demonstrates caffeine's neuroprotective effects in an animal model of Parkinson's disease, suggesting its potential in mitigating dopaminergic deficits [].

Relevance: While structurally dissimilar to 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, caffeine's activity as an adenosine A2A receptor antagonist is relevant. The research emphasizes the therapeutic potential of A2A receptor antagonism in Parkinson's disease. This implies that the target compound, with its potential for adenosine receptor modulation (as suggested by its structural similarities to other compounds discussed), might exhibit similar neuroprotective properties [].

Compound Description: SCH 58261 is a selective antagonist of the adenosine A2A receptor subtype. This compound exhibits neuroprotective effects in an animal model of Parkinson's disease, highlighting the therapeutic potential of A2A receptor blockade in this context [].

Relevance: While structurally different from the target compound, SCH 58261's classification as an adenosine A2A receptor antagonist is relevant. The research underscores the significance of A2A receptor antagonism as a potential therapeutic strategy for Parkinson's disease. Given the structural similarities between the target compound and other compounds discussed in the context of adenosine receptor modulation, it is plausible that 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also interact with adenosine receptors, prompting further exploration of its pharmacological profile [].

Compound Description: This compound acts as an adenosine A2A receptor antagonist and demonstrates neuroprotective effects in an animal model of Parkinson's disease, supporting the therapeutic potential of targeting A2A receptors in this context [].

Relevance: Although structurally distinct from the target compound, 3,7-dimethyl-1-propargylxanthine's classification as an adenosine A2A receptor antagonist is relevant. The research emphasizes the potential benefits of A2A receptor antagonism in Parkinson's disease. This suggests that 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, given its potential for adenosine receptor modulation (as suggested by its structural similarities to other compounds discussed), might also exhibit relevant pharmacological activities [].

Compound Description: KW-6002 acts as a selective antagonist of adenosine A2A receptors. It has shown efficacy in animal models of Parkinson's disease, suggesting potential therapeutic benefits for this condition [, ].

Relevance: Similar to other A2A antagonists discussed, KW-6002's mechanism of action is relevant when considering the potential activities of 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The studies highlight the role of A2A receptor antagonism in Parkinson's disease, suggesting that the target compound, with its potential for adenosine receptor modulation, might exhibit similar therapeutic effects [, ].

Compound Description: SDZ MKS 492 is characterized as a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase. It exhibits bronchodilatory and anti-inflammatory effects in animal models of asthma [, , ].

Relevance: This compound shares a high degree of structural similarity with 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds possess a central theophylline core with substitutions at the 7- and 8-positions. Notably, both share a (3,4-dimethoxyphenyl)ethyl moiety attached to the 8-position nitrogen. The key structural difference lies in the 7-position substituent, with SDZ MKS 492 featuring a 2-methoxyethyl group and the target compound having a 4-fluorobenzyl group [, , ]. This close structural resemblance suggests that 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may exhibit similar biological activities, particularly related to bronchodilation and anti-inflammatory effects.

Compound Description: ST1535 is an adenosine A2A receptor antagonist, specifically noted for its interaction with "atypical" A2A binding sites, which are predominantly found in the hippocampus and cortex [].

Relevance: Although structurally distinct from 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, ST1535's classification as an adenosine A2A receptor antagonist, particularly its interaction with specific A2A receptor subtypes, is relevant. The research emphasizes the potential for varying binding affinities and pharmacological profiles within the class of A2A antagonists. This suggests that further investigation is warranted to determine if the target compound exhibits selectivity for specific A2A receptor subtypes or possesses unique binding characteristics [].

Compound Description: CSC is an adenosine A2A receptor antagonist known to pharmacologically isolate "atypical" A2A binding sites, primarily located in the hippocampus and cortex [].

Relevance: Although structurally different from 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, CSC's classification as an adenosine A2A receptor antagonist and its specific interaction with "atypical" A2A binding sites are relevant. This highlights the potential for subtype selectivity within the class of A2A antagonists and raises the question of whether the target compound exhibits similar selectivity profiles or interacts with distinct A2A receptor populations [].

Compound Description: DPCPX is an antagonist of adenosine A1 receptors. It is used to pharmacologically isolate "typical" A2A binding sites, which are more abundant in the striatum [].

Relevance: While structurally dissimilar to 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, DPCPX's classification as an adenosine receptor antagonist, specifically its interaction with A1 receptors and its use in isolating "typical" A2A binding sites, is relevant. This highlights the complex interplay between adenosine receptor subtypes and suggests that a comprehensive assessment of the target compound's interactions with both A1 and A2A receptors is necessary to fully elucidate its pharmacological profile [].

Compound Description: ZM241385 is an adenosine A2A receptor antagonist that exhibits differential binding affinity for "typical" and "atypical" A2A receptors. It displays a higher affinity for "typical" A2A receptors, which are predominantly found in the striatum [].

Relevance: Though structurally distinct from 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, ZM241385's classification as an adenosine A2A receptor antagonist and its differential binding affinity for A2A receptor subtypes are relevant. This highlights the potential for subtype selectivity within this class of compounds and suggests that further investigation is needed to determine if the target compound exhibits similar selectivity profiles or interacts with A2A receptor subtypes differently [].

Compound Description: SCH58261 is an adenosine A2A receptor antagonist that exhibits differential binding to "atypical" and "typical" A2A receptors. It demonstrates a preference for "typical" A2A receptors, which are primarily located in the striatum [].

Relevance: Although structurally different from 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH58261's classification as an adenosine A2A receptor antagonist and its differential binding to A2A receptor subtypes are relevant. This highlights the complexity of A2A receptor pharmacology and suggests that a thorough evaluation of the target compound's interactions with different A2A receptor subtypes is crucial to understanding its potential pharmacological effects [].

Compound Description: Fenetylline is a compound known to undergo extensive biotransformation in vivo, resulting in various metabolites detectable in urine [].

Relevance: While structurally distinct from 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, fenetylline's mention in the context of biotransformation is relevant as it highlights the importance of considering potential metabolic pathways and byproducts when evaluating the pharmacological profile of the target compound [].

Compound Description: This compound serves as a key intermediate in the synthesis of a series of xanthene derivatives being investigated for their antiasthmatic activity [].

Relevance: This compound shares structural similarities with 8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, particularly the core theophylline moiety. The presence of the piperazine ring in the 7-position substituent, while different from the target compound's 4-fluorobenzyl group, suggests a potential area for exploring structural variations and their impact on biological activity, especially in the context of asthma and bronchodilation [].

Properties

Product Name

8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C24H26FN5O4

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C24H26FN5O4/c1-28-21-20(22(31)29(2)24(28)32)30(14-16-5-8-17(25)9-6-16)23(27-21)26-12-11-15-7-10-18(33-3)19(13-15)34-4/h5-10,13H,11-12,14H2,1-4H3,(H,26,27)

InChI Key

PSQBGLCBNVNAPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.